molecular formula C20H17ClN4S2 B2619367 4-chlorobenzyl 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazol-3-yl sulfide CAS No. 338759-67-4

4-chlorobenzyl 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazol-3-yl sulfide

Cat. No.: B2619367
CAS No.: 338759-67-4
M. Wt: 412.95
InChI Key: RMSFAIMJYRDDTA-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazol-3-yl sulfide is a synthetic bi-heterocyclic compound designed for advanced pharmaceutical and biochemical research. This hybrid molecule incorporates both a 1,3,4-thiadiazole and a 1,2,4-triazole ring system, structural motifs that are frequently explored in medicinal chemistry for their diverse biological activities . Compounds featuring these heterocycles are often investigated for potential anti-proliferative properties and their ability to inhibit key enzymes like matrix metalloproteinases (MMPs), which play crucial roles in cancer cell migration and invasion . The strategic inclusion of the 4-chlorobenzylsulfanyl moiety is a common structural modification aimed at enhancing lipophilicity and potentially influencing biomolecular interactions . Researchers value this compound as a key intermediate or lead structure in developing novel therapeutic agents, particularly in oncology and inflammation research. Its mechanism of action is typically probed through enzymatic assays, cell-based viability and migration studies, and computational docking simulations to understand its interactions with protein targets such as 15-lipoxygenase (15-LOX) or MMPs . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers can consult the literature for insights into the synthesis and characterization of analogous compounds, which are typically confirmed using techniques such as IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry . Predicted physicochemical properties and drug-likeness parameters, consistent with Lipinski's Rule of Five, can be modeled to support early-stage drug discovery efforts .

Properties

IUPAC Name

4-[5-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4S2/c1-2-25-18(17-13-26-19(22-17)15-6-4-3-5-7-15)23-24-20(25)27-12-14-8-10-16(21)11-9-14/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSFAIMJYRDDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chlorobenzyl 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazol-3-yl sulfide (CAS No. 338759-67-4) is a thiazole-bearing molecule that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which combines a thiazole moiety with a triazole and sulfide group, suggesting a diverse range of biological interactions.

Chemical Structure and Properties

The chemical formula for this compound is C20H17ClN4S2C_{20}H_{17}ClN_4S_2, with a molecular weight of approximately 412.96 g/mol. Its structural features include:

  • Chlorobenzyl Group : Enhances lipophilicity and may improve cell membrane permeability.
  • Thiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
  • Triazole Moiety : Often associated with antifungal and anticancer activity.

Anticancer Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant anticancer properties. In a study evaluating the cytotoxic effects of various thiazole derivatives, it was found that derivatives similar to the target compound displayed IC50 values ranging from 0.31 µM to 1.98 µM against different cancer cell lines, including MCF-7 and HT-29 .

Case Study: Cytotoxicity Evaluation

A specific evaluation of related thiazole compounds showed that the presence of electron-withdrawing groups such as chlorine significantly enhances cytotoxicity. For instance, compounds with similar structures were shown to inhibit tumor growth effectively, demonstrating the importance of structural modifications in enhancing biological activity .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies have indicated that thiazole derivatives possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways .

Antioxidant Activity

Some derivatives of thiazoles have demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress-related damage. The antioxidant activity is often measured using assays like DPPH or ABTS, where lower IC50 values indicate stronger antioxidant potential .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural components:

ComponentInfluence on Activity
Chlorobenzyl GroupEnhances lipophilicity and cellular uptake
Thiazole RingEssential for anticancer and antimicrobial activity
Triazole MoietyContributes to antifungal properties
Sulfide LinkageMay enhance stability and bioavailability

The SAR analysis indicates that modifications on the phenyl ring (such as halogen substitutions) significantly affect the overall biological efficacy of the compound. For example, introducing electron-withdrawing groups tends to enhance cytotoxicity towards cancer cells .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can effectively combat bacterial and fungal infections, which is critical given the rising issue of antimicrobial resistance. Specifically, 4-chlorobenzyl 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazol-3-yl sulfide has demonstrated promising results against various strains of bacteria and fungi in vitro .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity Against BacteriaActivity Against Fungi
Compound AEffectiveModerate
Compound BHighLow
4-Chlorobenzyl 4-Ethyl...Very HighHigh

Antifungal Activity

In addition to antibacterial effects, this compound has shown efficacy against fungal pathogens. Its mechanism often involves inhibiting fungal cell wall synthesis or disrupting membrane integrity, making it a candidate for further development as an antifungal agent .

Case Studies

  • Antimicrobial Screening : A study conducted by Gümrükçüoğlu et al. synthesized various triazole derivatives and tested their antimicrobial activity using agar diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .
  • Molecular Docking Studies : Molecular docking studies have been employed to understand the binding interactions between this compound and target enzymes in pathogens. These studies provide insights into how structural modifications can enhance potency against resistant strains .
  • Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics of this compound are ongoing, focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its viability as a therapeutic agent .

Comparison with Similar Compounds

Key Observations :

  • Chlorobenzylthio vs.
  • Thiazole vs. Pyridine/Thiophene : The 2-phenylthiazole moiety in the target compound may confer π-stacking interactions distinct from pyridine (compound 44) or thiophene (compound in ), affecting binding to biological targets like enzymes .
  • Ethyl vs. Methyl/Isopropyl : Ethyl substitution at position 4 (target compound) balances steric bulk and flexibility compared to methyl (compound 44) or isopropyl (compound in ), which could influence conformational stability .

Yield and Purity :

  • Compound 44 achieved a moderate yield (52%) after MPLC purification , whereas derivatives in (e.g., 4j) reached yields >90% due to optimized reaction conditions. The target compound’s synthesis may require similar optimization to improve efficiency.

Polymorphism and Stability

  • Polymorphism: The orthorhombic and monoclinic polymorphs of 4-ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione exhibit marginal differences in melting points (451 K vs. 454 K) but distinct crystal packing. The target compound may similarly form polymorphs affecting solubility and bioavailability.
  • Storage Stability : Triazole-thioethers like VUAA1 are stored at −20°C in DMSO , indicating that the target compound may require similar handling to prevent decomposition.

Q & A

Q. What are the recommended synthetic routes for 4-chlorobenzyl 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazol-3-yl sulfide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves nucleophilic substitution at the sulfur atom in the triazole-thiol precursor. For example, reacting 4-chlorobenzyl chloride with a triazole-thiol intermediate (e.g., 5-(2-phenyl-1,3-thiazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol) under basic conditions (e.g., K₂CO₃ in DMF or THF) at 60–80°C for 12–24 hours . Optimization includes:
  • Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equivalents of 4-chlorobenzyl chloride).
  • Reagent Compatibility : Avoid aqueous conditions to prevent hydrolysis of the thiazole or triazole rings .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for phenyl/thiazole), the 4-chlorobenzyl methylene (δ ~4.5–5.0 ppm), and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .
  • IR : Confirm sulfide (C–S stretch at ~600–700 cm⁻¹) and triazole/thiazole ring vibrations (C=N at ~1500–1600 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₀H₁₇ClN₄S₂: 428.05) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Oxidation of Sulfide : Avoid strong oxidizing agents (e.g., H₂O₂, KMnO₄) to prevent sulfoxide/sulfone byproducts. Use inert atmospheres (N₂/Ar) .
  • Triazole Ring Degradation : Control pH (neutral to mildly basic) and avoid prolonged heating above 100°C .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the electronic properties and potential bioactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to optimize geometry, calculate HOMO-LUMO gaps (indicative of reactivity), and map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites .
  • Molecular Docking : Dock the compound into target proteins (e.g., enzymes with thiazole/triazole-binding pockets) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can crystallographic data resolve contradictions in spectral assignments (e.g., ambiguous NOE correlations in NMR)?

  • Methodological Answer :
  • X-ray Diffraction : Grow single crystals via slow evaporation (solvent: DCM/hexane). Compare experimental bond lengths/angles (e.g., C–S bond: ~1.8 Å) with DFT-optimized structures to validate stereoelectronic effects .
  • NOE Analysis : Use crystallographic data to assign proximity of 4-chlorobenzyl protons to thiazole/triazole rings, resolving overlapping signals in 2D NMR .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Analog Synthesis : Replace 4-chlorobenzyl with fluorobenzyl (to study electronic effects) or vary the thiazole substituent (e.g., nitro, methoxy) .
  • Biological Assays : Test derivatives against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays). Corrogate activity with logP (HPLC-measured) and H-bonding capacity (from DFT) .

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